molecular formula C11H14F3N3O3S B2829257 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396862-49-9

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2829257
CAS RN: 1396862-49-9
M. Wt: 325.31
InChI Key: WXLNVVOPRSASQQ-UHFFFAOYSA-N
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Description

The compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a cyclopropyl group, a sulfonyl group, a piperidine ring, a trifluoromethyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom, would likely have a significant impact on the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the oxadiazole ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the potentially aromatic oxadiazole ring could impact the compound’s solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Spectral Analysis

Researchers have developed methods for synthesizing various derivatives of 1,3,4-oxadiazole, demonstrating the chemical flexibility and potential for modification of these compounds. The process often involves the conversion of organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. These synthesized compounds are structurally elucidated using modern spectroscopic techniques, highlighting their chemical diversity and potential for further pharmaceutical development (Khalid et al., 2016).

Biological Evaluation and Potential Drug Candidates

1,3,4-Oxadiazole derivatives exhibit a range of biological activities, making them attractive for further drug development. For instance, these compounds have been screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria, showing moderate to significant activity. This underscores their potential as leads for developing new antimicrobial agents (Khalid et al., 2016).

Furthermore, some derivatives have been evaluated for their anticancer properties, with certain compounds demonstrating promising activity against cancer cell lines. This suggests the potential of 1,3,4-oxadiazole derivatives in oncology, warranting further investigation to fully understand their mechanism of action and therapeutic efficacy (Rehman et al., 2018).

Mechanism of Action and Enzyme Inhibition

The mechanism of action of these compounds has also been explored, particularly their ability to inhibit specific enzymes or biological processes relevant to diseases like Alzheimer's. For example, N-substituted derivatives of 1,3,4-oxadiazole have been synthesized to evaluate new drug candidates for Alzheimer’s disease, focusing on their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's (Rehman et al., 2018).

Antimicrobial and Antitubercular Agents

Some 1,3,4-oxadiazole derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities, demonstrating their potential as therapeutic agents against infectious diseases. These compounds have shown moderate to significant activity against bacterial and fungal pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the versatility of 1,3,4-oxadiazole derivatives in addressing a wide range of microbial infections (Kumar et al., 2013).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action. If it’s a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O3S/c12-11(13,14)10-16-15-9(20-10)7-3-5-17(6-4-7)21(18,19)8-1-2-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLNVVOPRSASQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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